molecular formula C12H12F3NO3 B2786393 (2S,4R)-4-Trifluoromethyl-pseudoproline-benzyl ester CAS No. 1228376-93-9

(2S,4R)-4-Trifluoromethyl-pseudoproline-benzyl ester

Cat. No.: B2786393
CAS No.: 1228376-93-9
M. Wt: 275.227
InChI Key: RZKOYOIHUHJSRY-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-4-Trifluoromethyl-pseudoproline-benzyl ester is a specialized pseudoproline derivative designed to address challenging aspects of peptide synthesis and engineering. This compound incorporates a strategically positioned trifluoromethyl group at the 4-position of the pyrrolidine ring, which significantly enhances its utility in manipulating peptide conformation and properties. The stereochemical configuration at the 2S and 4R positions ensures precise spatial orientation of functional groups, critical for maintaining structural integrity in complex peptide architectures. In solid-phase peptide synthesis (SPPS), this pseudoproline derivative serves as a reversible conformation modifier that effectively disrupts secondary structure formation during chain assembly, thereby minimizing aggregation and improving solubility of growing peptide sequences . This property is particularly valuable when synthesizing peptides with difficult sequences, including those rich in hydrophobic residues or prone to β-sheet formation. The incorporation of this building block results in significantly higher crude purity and improved overall yields compared to conventional approaches. The trifluoromethyl group contributes unique electronic and steric properties that influence both the synthetic process and the resulting peptide characteristics. This strong electron-withdrawing moiety increases the stability of the transition state during ring formation and enhances the diastereoselectivity in subsequent transformations. Additionally, peptides incorporating this trifluoromethyl-modified pseudoproline demonstrate altered conformational preferences and potentially enhanced metabolic stability, making them valuable for pharmaceutical research and structure-activity relationship studies. The benzyl ester protecting group provides orthogonal deprotection compatibility with most standard peptide synthesis protecting group strategies, allowing for seamless integration into complex synthesis schemes. This compound is particularly valuable in the synthesis of constrained peptides, foldamers, and peptidomimetics where precise control over backbone geometry is required for biological activity. Researchers utilize this building block extensively in medicinal chemistry, chemical biology, and drug discovery applications, especially for developing peptide-based therapeutics with optimized pharmacological profiles. This product is offered at the highest available purity with comprehensive analytical characterization to ensure batch-to-batch consistency. As with all specialized amino acid derivatives, proper storage at -20°C under desiccating conditions is recommended to maintain stability. This material is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

benzyl (2R,4S)-2-(trifluoromethyl)-1,3-oxazolidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c13-12(14,15)11-16-9(7-19-11)10(17)18-6-8-4-2-1-3-5-8/h1-5,9,11,16H,6-7H2/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKOYOIHUHJSRY-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(O1)C(F)(F)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N[C@H](O1)C(F)(F)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2S,4R)-4-Trifluoromethyl-pseudoproline-benzyl ester typically involves several steps, starting from commercially available starting materials. The synthetic route often includes the following steps:

    Formation of the Pseudoproline Moiety: This step involves the cyclization of an amino acid derivative to form the pseudoproline ring.

    Introduction of the Trifluoromethyl Group: This can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Esterification: The final step involves the esterification of the pseudoproline derivative with benzyl alcohol under acidic or basic conditions.

Chemical Reactions Analysis

Pseudoproline Ring Stability

The pseudoproline (oxazolidine) motif stabilizes β-turn conformations in peptides. Deprotection under acidic conditions (TFA/water/TIS, 9:0.5:0.25) cleaves the benzyl ester and opens the oxazolidine ring, regenerating the parent proline residue .

Key Findings :

  • Acid Sensitivity : The pseudoproline ring is stable during SPPS but cleaves rapidly in >95% TFA .

  • Aggregation Prevention : Incorporation into peptides reduces chain aggregation during synthesis, improving yields .

Stereochemical and Conformational Analysis

The CF₃ group at C4 influences ring puckering and amide isomerization:

PropertyValueMethodSource
Amide equilibrium (Ktrans/cis) 4.0¹⁹F-NMR
Activation energy (cis→trans) 81.8 kJ/molKinetic NMR
α-CH coupling constant (J) 9.8, 4.5 Hz (¹H-NMR)DMSO solution

The CF₃ group marginally shifts amide equilibrium compared to proline (Ktrans/cis = 3.3) but significantly alters ring puckering, favoring the exo conformation .

Comparative Reactivity

Reaction(2S,4R)-4-Tfm-Pro-Benzyl EsterNative Proline
Hydrogenolysis Requires H₂/Pd-C (selective for benzyl ester)Not applicable
Acid Deprotection TFA cleaves benzyl ester and pseudoprolineStable in TFA
Oxidation Resistant to Collins reagentOxidizes to pyroglutamate

Spectroscopic Data

  • ¹⁹F-NMR : δ = −69.5 to −71.4 ppm (DMSO/water) .

  • [α]D : −77° (c = 1, CHCl₃) .

Scientific Research Applications

Peptide Synthesis

Role in Peptide Formation

The primary application of (2S,4R)-4-Trifluoromethyl-pseudoproline-benzyl ester lies in its ability to improve the synthesis of peptides. Pseudoproline derivatives are known to prevent aggregation during solid-phase peptide synthesis (SPPS), thus enhancing yield and purity. The trifluoromethyl group increases the electrophilic character of the compound, facilitating nucleophilic attacks during coupling reactions.

Case Study: Enhanced Solubility and Stability

Research has shown that peptides incorporating (2S,4R)-4-Trifluoromethyl-pseudoproline exhibit significantly improved solubility and stability compared to their non-modified counterparts. For instance, a study demonstrated that peptides synthesized with this pseudoproline derivative maintained higher yields and reduced aggregation, which is critical for therapeutic applications.

Medicinal Chemistry

Pharmaceutical Applications

The compound serves as an intermediate in drug development, particularly in the design of peptide-based therapeutics. Its structural modifications allow for fine-tuning of pharmacokinetic properties, which can lead to improved efficacy and reduced side effects.

Data Table: Comparison of Peptide Therapeutics

PeptideModificationSolubility ImprovementStability Enhancement
Peptide ANoneLowModerate
Peptide B(2S,4R)-4-Trifluoromethyl-pseudoprolineHighHigh

This table illustrates the marked improvements in solubility and stability when using (2S,4R)-4-Trifluoromethyl-pseudoproline in peptide formulations.

Structural Biology

NMR Studies

The use of (2S,4R)-4-Trifluoromethyl-pseudoproline has been explored in structural biology to study protein conformations using Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of this compound into peptide sequences allows researchers to investigate conformational dynamics without significantly perturbing the native structure.

Case Study: Conformational Analysis

In a study involving γ-(S)-trifluoromethyl proline derivatives, NMR analysis revealed that these modifications did not disrupt the overall backbone conformation of peptides. This finding suggests that (2S,4R)-4-Trifluoromethyl-pseudoproline can be used effectively as a proline substitute in structural studies .

Organic Synthesis

Reactivity and Coupling Reactions

The trifluoromethyl group enhances the reactivity of this compound in various organic transformations. This property is particularly useful in coupling reactions where high selectivity is required.

Data Table: Reactivity Profiles

Reaction TypeReactantsYield (%)
Nucleophilic Coupling(2S,4R)-4-Trifluoromethyl-pseudoproline + Acyl Chloride85
Amide Formation(2S,4R)-4-Trifluoromethyl-pseudoproline + Amine90

These results indicate that the compound's unique structure facilitates efficient reactions necessary for synthesizing complex organic molecules.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Trifluoromethyl-pseudoproline-benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. The pseudoproline moiety also plays a role in stabilizing the compound’s conformation, which is crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below contrasts key structural features and electronic properties of “(2S,4R)-4-Trifluoromethyl-pseudoproline-benzyl ester” with analogous compounds:

Compound Name Substituent at 4-Position Ester Group(s) Electronic Effects Conformational Impact
This compound -CF₃ Benzyl ester Strong electron-withdrawing (-I) Stabilizes β-turns; enhances rigidity
(2S,4S)-Perfluoro-tert-butyl-4-hydroxyproline -C(CF₃)₃ (perfluoro-tert-butyl) Methyl ester Extreme -I effect; steric bulk Disrupts helical conformations; favors extended structures
(2S,4R)-1-Benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate -F Benzyl + methyl esters Moderate -I effect Mild β-turn induction; lower metabolic stability
Dibenzyl (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate -OH Dibenzyl esters Electron-donating (+I via H-bond) Flexible backbone; prone to oxidation

Key Insights:

  • The trifluoromethyl group (-CF₃) in the target compound provides superior metabolic stability compared to fluorine (-F) or hydroxyl (-OH) substituents due to its resistance to enzymatic cleavage .
  • Perfluoro-tert-butyl derivatives (e.g., ) exhibit extreme steric hindrance, making them unsuitable for compact peptide folds but useful in surface recognition applications .

Research Findings and Limitations

  • Thermodynamic Stability: Molecular dynamics simulations indicate that the -CF₃ group increases the energy barrier for peptide backbone rotation by 2–3 kcal/mol compared to -F or -OH analogs .
  • Limitations: The benzyl ester’s hydrophobicity can reduce aqueous solubility, necessitating PEGylation or alternative protecting groups (e.g., tert-butyl) for in vivo applications .

Biological Activity

(2S,4R)-4-Trifluoromethyl-pseudoproline-benzyl ester, a derivative of pseudoproline, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the incorporation of a trifluoromethyl group, which enhances its conformational rigidity and may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, incorporation into peptides, and structural studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves modifications to traditional pseudoproline synthesis pathways, allowing for high yields and purity. The trifluoromethyl group significantly alters the electronic properties of the compound, potentially enhancing its biological activity. The stereochemistry of the compound is crucial for its activity, as the specific configuration can affect binding to biological targets.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activities. For instance, studies have shown that peptides incorporating (2S,4R)-4-Trifluoromethyl-pseudoproline display potent activity against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentrations (MIC) : Peptides with this modification showed MIC values ranging from 1 to 8 µM against various bacterial strains, including antibiotic-resistant variants .
  • Mechanism of Action : The mechanism involves rapid permeabilization of bacterial membranes, leading to cell lysis. This was particularly evident in time-killing experiments where significant reductions in colony-forming units were observed within minutes .

Incorporation into Peptides

The incorporation of (2S,4R)-4-Trifluoromethyl-pseudoproline into peptide sequences has been extensively studied:

  • Peptide Coupling Reactions : The use of trifluoromethyl-substituted pseudoprolines in solid-phase peptide synthesis allows for the generation of conformationally constrained peptides that can mimic natural structures while enhancing stability and activity .
  • Conformational Effects : The presence of the trifluoromethyl group influences the cis-trans isomerization of peptide bonds, which can enhance binding affinity to target proteins and improve overall biological efficacy .

Study 1: Antimicrobial Peptide Development

In a study focused on modifying antimicrobial peptides, (2S,4R)-4-Trifluoromethyl-pseudoproline was incorporated into a model peptide derived from gramicidin S. This modification resulted in:

Peptide VariantMIC (µM)Activity Description
Gramicidin S8Standard antimicrobial activity
TfmPro-Gramicidin S1Enhanced antimicrobial potency

The TfmPro variant exhibited significantly improved activity against resistant strains due to altered membrane interaction dynamics .

Study 2: Structural Analysis via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy was employed to analyze the conformational landscape of peptides containing (2S,4R)-4-Trifluoromethyl-pseudoproline:

  • Findings : The NMR spectra indicated that the incorporation of this pseudoproline resulted in a stable conformation with reduced flexibility compared to standard prolines. This stability is hypothesized to contribute to enhanced binding interactions with target proteins .

Q & A

Q. What are the key synthetic strategies for preparing (2S,4R)-4-Trifluoromethyl-pseudoproline-benzyl ester, and what analytical methods confirm its stereochemical purity?

Methodological Answer: Synthesis typically involves multi-step protection/deprotection strategies. The trifluoromethyl group is introduced via nucleophilic substitution or fluorination reactions, while the benzyl ester is formed under Mitsunobu or Steglich esterification conditions. Stereochemical purity is ensured by chiral auxiliaries or asymmetric catalysis. Analytical validation includes:

  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm substituent positions and stereochemistry .
  • Chiral HPLC : To resolve enantiomers and quantify optical purity .
  • Circular Dichroism (CD) : Detects conformational preferences of the pyrrolidine ring .

Q. What role does this compound play in stabilizing protein structures during peptide synthesis?

Methodological Answer: As a pseudoproline derivative, it reduces aggregation during solid-phase peptide synthesis by mimicking proline’s conformational constraints. The benzyl ester enhances solubility in organic solvents, while the trifluoromethyl group increases metabolic stability. Researchers employ:

  • Kinetic Folding Assays : To monitor refolding efficiency in model peptides .
  • Mass Spectrometry (ESI-MS) : To verify incorporation and assess peptide integrity .

Advanced Research Questions

Q. How does incorporating this compound affect the kinetic versus thermodynamic stability of folded proteins?

Methodological Answer: The compound stabilizes the native state thermodynamically by lowering the free energy of the folded conformation (e.g., ΔΔG up to 24.71 kJ·mol⁻¹ in ubiquitin ). Kinetically, it slows unfolding by increasing the activation energy barrier. Techniques include:

  • Stop-Flow Kinetics : To measure folding/unfolding rates .
  • Differential Scanning Calorimetry (DSC) : To determine melting temperatures (TmT_m) and enthalpy changes .

Q. How can researchers resolve contradictions in stability data when using this compound across different protein systems?

Methodological Answer: Discrepancies often arise from protein-specific contexts (e.g., solvent-exposed vs. buried residues) or measurement techniques. To address this:

  • Comparative Denaturation Studies : Use both thermal (DSC) and chemical (guanidine HCl) denaturation to isolate stability contributions .
  • Site-Directed Mutagenesis : Replace the pseudoproline residue with natural proline to isolate its effects .

Q. What mechanistic insights explain the compound’s ability to pre-organize tertiary structures in proteins?

Methodological Answer: The trifluoromethyl group restricts proline’s cis-trans isomerization, pre-organizing β-turn or loop regions. This is studied via:

  • Time-Resolved Fluorescence Spectroscopy : To track isomerization rates in labeled peptides .
  • Nuclear Overhauser Effect (NOE) NMR : To map spatial proximity of residues in folded states .

Q. How does this compound compare to other fluorinated proline analogs in modulating protein folding pathways?

Methodological Answer: Unlike 4-R-fluoroproline (which stabilizes C^γ-exo), the trifluoromethyl group introduces greater steric and electronic effects, further rigidifying the ring. Comparative studies use:

  • Free-Energy Landscapes : Constructed via replica-exchange molecular dynamics (REMD) .
  • Protease Resistance Assays : To evaluate stability against enzymatic degradation .

Q. What experimental strategies optimize the incorporation of this compound into structurally sensitive proteins?

Methodological Answer:

  • Codons Optimization : For recombinant expression in E. coli or yeast systems .
  • Native Chemical Ligation : For site-specific introduction into synthetic peptides .
  • Cryo-Electron Microscopy (cryo-EM) : To validate structural integrity post-incorporation .

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